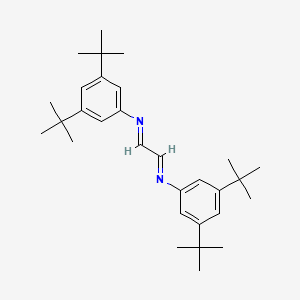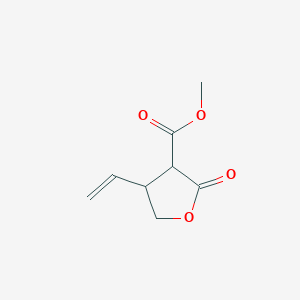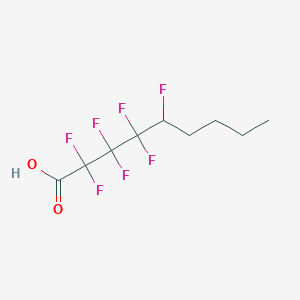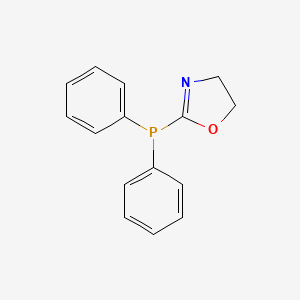![molecular formula C15H24O4 B14237328 3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 500570-39-8](/img/structure/B14237328.png)
3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings. This compound belongs to the class of oxaspirocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, catalysis, and optical materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with appropriate alkylating agents under controlled conditions. For example, the reaction with propyl bromide in the presence of a base such as potassium carbonate can yield the desired product . The reaction is usually carried out in an organic solvent like ethanol at reflux temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
科学的研究の応用
3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and insecticidal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific optical properties.
作用機序
The mechanism of action of 3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: A parent compound with similar structural features.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione: Another derivative with different alkyl groups.
3,3-Dipropyl-1,7-dioxaspiro[5.5]undecane-2,4-dione: A compound with an additional oxygen atom in the spirocyclic ring.
Uniqueness
3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties. The presence of propyl groups enhances its lipophilicity and may influence its interaction with biological targets .
特性
CAS番号 |
500570-39-8 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.35 g/mol |
IUPAC名 |
3,3-dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C15H24O4/c1-3-8-14(9-4-2)12(16)18-15(19-13(14)17)10-6-5-7-11-15/h3-11H2,1-2H3 |
InChIキー |
CYCXUMXZEZCDKK-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C(=O)OC2(CCCCC2)OC1=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)

